1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-(2,5-dimethylfuran-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-11-15(13(2)23-12)17(21)20-9-7-19(8-10-20)16-6-4-3-5-14(16)18(22)24-19/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJHBTZZXZHNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a spirocyclic structure that combines elements of furan and piperidine, which are known for their diverse biological activities. The presence of the dimethylfuran moiety is particularly noteworthy as it has been associated with various pharmacological properties.
Pharmacological Effects
Research indicates that compounds similar to This compound may exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of furan compounds can demonstrate antitumor properties. For instance, the synthesis of phthalazinones from phthalic anhydride has shown promising antitumor activity in various models .
- Anti-inflammatory Properties : Furan derivatives have been noted for their anti-inflammatory effects in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .
- Neuroprotective Effects : Some studies have indicated that compounds with similar structural features may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress .
Toxicity Profiles
The toxicity of This compound has been evaluated through various assays:
- Acute Toxicity (LD50) : Data from related compounds suggest an LD50 value of approximately 1693 mg/kg in oral toxicity tests . This indicates a moderate level of acute toxicity.
- Environmental Toxicity : The compound's environmental impact is assessed via LC50 values for aquatic organisms. For example, related compounds have shown LC50 values around 4.6 mg/L for fish and 12 mg/L for daphnia .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antitumor Studies : A study on phthalic anhydride derivatives demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that structural modifications can enhance biological activity .
- Neuroprotective Research : Research on furan-based compounds revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of furan derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1'-Position
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
- CAS : 1956318-12-9
- Molecular Formula: C₁₂H₁₃Cl₂NO₂
- Higher molecular weight (274.14) and polarity compared to the base compound. Hazard Profile: Oral toxicity (H302), skin/eye irritation (H315/H319) .
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
- CAS : 59142-96-0
- Molecular Formula: C₁₃H₁₈ClNO
- Key Features :
1'-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Functional Group Impact on Pharmacological Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
